molecular formula C8H10N2O2 B12096743 Methyl 2-(6-aminopyridin-3-yl)acetate

Methyl 2-(6-aminopyridin-3-yl)acetate

Cat. No.: B12096743
M. Wt: 166.18 g/mol
InChI Key: NCFUUDBLLXKPLZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-aminopyridin-3-yl)acetate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-aminopyridin-3-yl)acetate can be synthesized through several methods. One common route involves the reaction of methanol with 3-pyridineacetic acid, 6-amino-, hydrochloride (1:1) under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 2-(6-aminopyridin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(6-aminopyridin-3-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-aminopyridin-2-yl)acetate
  • 2-Aminopyrimidine derivatives

Uniqueness

Methyl 2-(6-aminopyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-(6-aminopyridin-3-yl)acetate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3,(H2,9,10)

InChI Key

NCFUUDBLLXKPLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)N

Origin of Product

United States

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